molecular formula C25H26N2O2 B11531216 2-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one

2-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one

Cat. No.: B11531216
M. Wt: 386.5 g/mol
InChI Key: QJCALQCLIKGYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-TERT-BUTYLPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-TERT-BUTYLPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzaldehyde with 4-methoxybenzylamine, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-TERT-BUTYLPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions include various quinazolinone and tetrahydroquinazoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(4-TERT-BUTYLPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-TERT-BUTYLPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The presence of tert-butyl and methoxyphenyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-TERT-BUTYLPHENYL)-4-(4-MORPHOLINYL)QUINOLINE
  • 2-(4-TERT-BUTYLPHENYL)-4-(4-METHYL-1-PIPERIDINYL)QUINOLINE
  • 2-(4-ETHYLPHENYL)-4-(4-MORPHOLINYL)QUINOLINE

Uniqueness

Compared to similar compounds, 2-(4-TERT-BUTYLPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of tert-butyl and methoxyphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C25H26N2O2/c1-25(2,3)18-11-9-17(10-12-18)23-26-22-8-6-5-7-21(22)24(28)27(23)19-13-15-20(29-4)16-14-19/h5-16,23,26H,1-4H3

InChI Key

QJCALQCLIKGYKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.